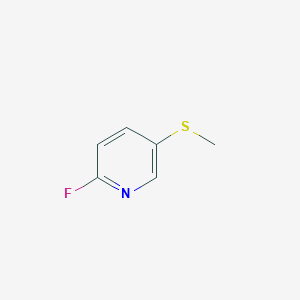

2-Fluoro-5-(methylthio)pyridine

Vue d'ensemble

Description

2-Fluoro-5-(methylthio)pyridine is a heterocyclic organic compound . It has a molecular formula of C6H6FNS and a molecular weight of 143.18 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(methylthio)pyridine consists of a pyridine ring with a fluorine atom substituted at the 2nd position and a methylthio group substituted at the 5th position .Applications De Recherche Scientifique

Novel Synthetic Methods and Chemical Reactivity

2F-5MTP has been employed in the development of new synthetic methodologies. For example, it is used as a precursor in the synthesis of complex pyridines substituted with diverse elements, showcasing its utility in constructing heterocyclic compounds with multifunctional groups (Kieseritzky & Lindström, 2010). Another study outlines its role in the selective C–H methylthiolation of 2-phenyl pyridines, further demonstrating the compound's reactivity and applicability in modifying heteroaromatic systems (Xiao et al., 2019).

Materials Science and Engineering

In the realm of materials science, 2F-5MTP derivatives have been explored for their potential in creating advanced materials. For instance, pyridine-functionalized polymers incorporating 2F-5MTP units have been developed for use as cathode interfacial layers in polymer solar cells, demonstrating the compound's utility in enhancing the efficiency of renewable energy technologies (Chen et al., 2017).

Sensor Development

The unique electronic and structural properties of 2F-5MTP have facilitated its use in sensor technology. A notable application is its incorporation into fluorescent sensors for metal ions, where derivatives of 2F-5MTP exhibit selectivity and sensitivity towards specific cations, underscoring its role in environmental monitoring and biomedical diagnostics (Darabi et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-Fluoro-5-(methylthio)pyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s involvement in the sm coupling reaction suggests that its bioavailability may be influenced by the reaction conditions and the properties of the organoboron reagents used .

Result of Action

The result of the action of 2-Fluoro-5-(methylthio)pyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This contributes to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

2-fluoro-5-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEFSZOAUFHLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(methylthio)pyridine | |

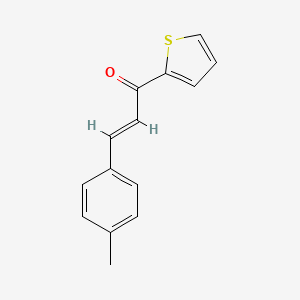

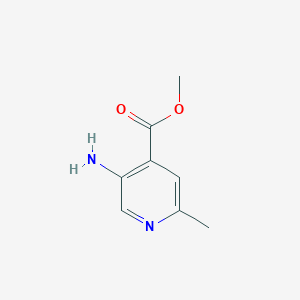

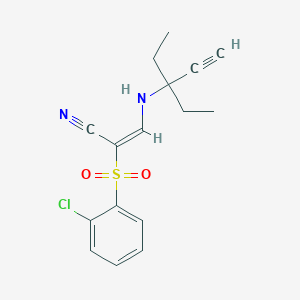

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

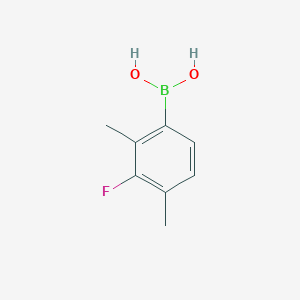

aminophenylboronic acid](/img/structure/B6324571.png)